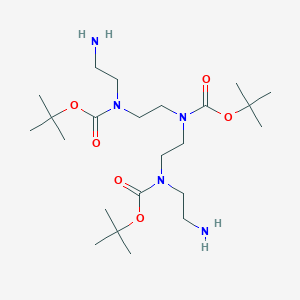

TEPA(HBBBH)

Description

Properties

IUPAC Name |

tert-butyl N,N-bis[2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47N5O6/c1-21(2,3)32-18(29)26(12-10-24)14-16-28(20(31)34-23(7,8)9)17-15-27(13-11-25)19(30)33-22(4,5)6/h10-17,24-25H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWDYNQTBFTICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)CCN(CCN(CCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101104032 | |

| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556082-09-8 | |

| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for T Butyl N,n Bis 2 2 Aminoethyl T Butoxy Carbonyl Amino Ethyl Carbamate and Its Derivatives

Strategies for the Multi-Step Synthesis of TEPA(HBBBH)

The creation of complex, selectively protected polyamines like TEPA(HBBBH) is a multi-step process that relies on robust protection group chemistry, controlled precursor synthesis, and meticulous purification methods.

Protection Group Chemistry: Rationale for t-Butyloxycarbonyl (Boc) Utilization

In the synthesis of complex molecules with multiple reactive sites, such as polyamines, the temporary masking of certain functional groups is essential to prevent unwanted side reactions. acs.org The t-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to a favorable combination of stability and lability. jk-sci.comquora.com

The primary rationale for using the Boc group lies in its stability under a wide range of reaction conditions. It is resistant to nucleophilic attack and stable to most basic conditions, which is crucial during steps like amine alkylation. rsc.org This stability allows for selective reactions at other sites of the molecule without disturbing the protected amines. Furthermore, the Boc group is inert to catalytic hydrogenolysis, providing an advantage when other protecting groups, such as benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz), are used orthogonally and need to be removed in the presence of Boc. rsc.orgrsc.org

Another key advantage is the ease and selectivity of its removal. The Boc group is highly sensitive to acidic conditions, which cleave it to liberate the free amine. acsgcipr.org This deprotection typically proceeds under mild conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent, conditions that often leave other acid-sensitive groups intact. wikipedia.orgfishersci.co.uk The byproducts of this deprotection—carbon dioxide and the volatile isobutylene—are gases, which simplifies the purification of the final product. quora.comcommonorganicchemistry.com

Precursor Synthesis and Amine Alkylation Approaches

The synthesis of a large, protected polyamine like TEPA(HBBBH) typically does not start from the direct, and difficult to control, protection of the parent polyamine, tetraethylenepentamine (B85490). Instead, a more controlled, stepwise approach is favored, building the molecule from smaller, pre-functionalized precursors.

A common strategy involves the sequential alkylation of amines. uef.firesearchgate.net For instance, a synthesis might begin with a mono-Boc-protected diamine, such as N-Boc-ethylenediamine. prepchem.com This precursor possesses one nucleophilic primary amine and one protected amine. This molecule can then be reacted with a suitable dielectrophile, or sequentially with mono-electrophilic building blocks, to extend the polyamine chain.

One of the most widely applied methods for forming the C-N bonds in the polyamine backbone is the N-alkylation of a Boc-protected amine with an alkyl halide. uef.fi Another powerful method is reductive amination, which involves the reaction of an amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding amine. fishersci.co.uk

The table below outlines a generalized approach for building a polyamine chain through alkylation.

| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Purpose |

| 1 | N-Boc-ethylenediamine | 2-(Boc-amino)ethyl tosylate | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat | Di-Boc-protected triamine | Chain extension via alkylation. |

| 2 | Di-Boc-protected triamine | 2-(Boc-amino)ethyl tosylate | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat | Tri-Boc-protected tetraamine | Further chain extension. |

This stepwise elongation allows for precise control over the final structure and the placement of protecting groups.

Purification and Isolation Techniques in Multi-Boc Protected Polyamine Synthesis

The purification of multi-Boc protected polyamines presents unique challenges. These compounds are often high-molecular-weight, non-volatile oils or waxy solids, which makes techniques like distillation or simple recrystallization difficult. core.ac.uk Furthermore, the products of alkylation reactions can be complex mixtures of starting materials, desired products, and over-alkylated byproducts.

The most common and effective method for purifying these compounds is silica (B1680970) gel column chromatography. acs.orgacs.org The polarity of the molecule can be tuned by the number of Boc groups, which affects its interaction with the stationary phase (silica gel). A solvent system, or eluent, of appropriate polarity is chosen to separate the desired compound from impurities. Typically, a gradient of a polar solvent (like methanol (B129727) or ethyl acetate) in a non-polar solvent (like hexane (B92381) or dichloromethane) is used.

For polyamines that contain both protected and free amine groups, their solubility can be manipulated to aid in purification. At a basic pH, the free amines are non-protonated and less polar, allowing for extraction into an organic solvent. core.ac.uk Conversely, in an acidic aqueous solution, the free amines become protonated ammonium (B1175870) salts, rendering the molecule water-soluble and allowing for the removal of non-polar impurities by washing with an organic solvent. After purification, techniques like Reverse-phase High-performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity, especially for biomedical applications. nih.gov

Deprotection Chemistry of t-butyloxycarbonyl (Boc) Groups in TEPA(HBBBH)

The removal of the Boc protecting groups is the final step in many synthetic sequences, yielding the free polyamine. This step must be efficient and clean to avoid degradation of the target molecule.

Acid-Catalyzed Deprotection Mechanisms (e.g., HCl in Methanol)

The cleavage of the Boc group is typically achieved through acidolysis. acs.org Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in solvents such as dichloromethane, dioxane, or methanol are commonly used. wikipedia.orgresearchgate.net

The mechanism for acid-catalyzed deprotection proceeds through several key steps: commonorganicchemistry.com

Protonation: The acid protonates the carbonyl oxygen of the Boc group. This makes the carbonyl carbon more electrophilic.

Cleavage: The carbamate (B1207046) bond cleaves, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

Amine Formation: This decarboxylation yields the free amine. In the acidic medium, the newly formed amine is protonated to give its corresponding ammonium salt (e.g., a hydrochloride salt if HCl is used). commonorganicchemistry.com

A critical consideration during this process is the fate of the t-butyl cation. This reactive intermediate can potentially alkylate other nucleophilic sites on the substrate, leading to unwanted byproducts. acsgcipr.orgwikipedia.org To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIPS) are often added to the reaction mixture to trap the t-butyl cation. wikipedia.orgnih.gov

| Reagent System | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, Room Temp, 30 min - 2h | Very common, effective. TFA is corrosive and must be thoroughly removed. jkchemical.combzchemicals.com |

| Hydrogen Chloride (HCl) | Methanol / Dioxane / Ethyl Acetate | 3-4 M HCl, Room Temp, 30 min - 4h | Yields the amine hydrochloride salt, which is often a stable, crystalline solid. wikipedia.orgresearchgate.net |

| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) / Water | Aqueous H3PO4 | A milder alternative for certain substrates. bzchemicals.com |

Selective Deprotection Strategies for Differentiated Reactivity

In more complex syntheses, it may be necessary to deprotect one amine group while leaving others protected. This allows for site-specific modification of the polyamine chain. Achieving such selectivity with a single type of protecting group like Boc is challenging but possible under specific conditions.

One approach involves exploiting the different steric environments of primary versus secondary amines. For example, reagents like zinc bromide (ZnBr2) in dichloromethane have been shown to selectively cleave N-Boc groups from secondary amines while leaving those on primary amines intact. jkchemical.combzchemicals.com

However, the most robust strategy for achieving differentiated reactivity is the use of orthogonal protecting groups. rsc.orgmdpi.com This involves protecting different amine groups with groups that are removed under different, non-interfering conditions. For example, a polyamine could be protected with both Boc groups and benzyloxycarbonyl (Cbz) groups. The Cbz groups can be selectively removed by catalytic hydrogenolysis, which does not affect the acid-labile Boc groups. rsc.org Subsequently, the Boc groups can be removed with acid without affecting any other part of the molecule. This orthogonal approach provides maximum control for the regioselective functionalization of polyamines. mdpi.com

Optimization of Deprotection Conditions for High Yield and Purity

The removal of the Boc protecting group is a critical step in the synthesis of the final polyamine. This process is typically achieved under acidic conditions, but the reaction parameters must be carefully optimized to ensure complete deprotection without causing degradation of the target molecule, thus maximizing both yield and purity. acs.orgrsc.org

Several factors influence the efficiency of Boc deprotection, including the nature of the acid, the solvent, the reaction temperature, and the residence time. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose; however, concerns over its environmental impact have led to the exploration of more benign alternatives. mdpi.com

Recent studies have investigated thermolytic deprotection in continuous flow reactors, offering a promising alternative to traditional batch processes. By carefully tuning the solvent, temperature, and residence time, high yields of deprotected amines can be achieved. For instance, the deprotection of N-Boc imidazole (B134444) was highly efficient in trifluoroethanol (TFE) and methanol (MeOH), achieving 100% yield at 120°C with a 30-minute residence time. acs.org However, the efficiency was lower in solvents like tetrahydrofuran (THF) and toluene (B28343) at the same temperature, necessitating higher temperatures to achieve comparable results. acs.org

The choice of solvent plays a crucial role. While chlorinated solvents like dichloromethane (DCM) have been traditionally used, their environmental and safety profiles have prompted a shift towards greener alternatives. rsc.org Methanol, for example, has been shown to be an effective solvent for deprotection reactions using reagents like oxalyl chloride. rsc.org

A novel and environmentally friendly approach involves the use of Brønsted acidic deep eutectic solvents (DESs). A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) has been demonstrated to be a highly efficient medium and catalyst for Boc deprotection at room temperature. mdpi.com This method offers high yields and purities with a simple workup procedure. mdpi.com

The following table summarizes the optimization of deprotection conditions for various N-Boc protected amines using a Choline Chloride:pTSA (1:1) deep eutectic solvent.

| Substrate (N-Boc protected amine) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| N-Boc benzylamine | 10 | 98 | mdpi.com |

| N-Boc piperidine | 15 | ~100 | mdpi.com |

| N-Boc aniline | 10 | 98 | mdpi.com |

| N-Boc pyrrolidine | 15 | 99 | mdpi.com |

These findings demonstrate that by systematically optimizing the deprotection conditions, it is possible to achieve high yields and purity of the desired polyamine while minimizing the environmental impact.

Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of TEPA(HBBBH) and its derivatives presents a unique set of challenges. Efficient and scalable synthetic routes, adherence to green chemistry principles, and robust process control are paramount for economically viable and environmentally responsible manufacturing.

Development of Efficient Synthetic Routes for Industrial Scale

The synthesis of TEPA(HBBBH) on a large scale necessitates a route that is not only high-yielding but also cost-effective and operationally simple. A common strategy for constructing the polyamine backbone involves the sequential alkylation of amine precursors. For instance, the synthesis of related polyamine-poly(ethylene glycol) constructs has been achieved through the reaction of appropriately Boc-protected thermine derivatives with ω-methoxyPEG oxiranylmethyl ethers. nih.gov

A key consideration for industrial synthesis is the efficient and selective protection of the amine groups. While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely used reagent for Boc protection, its reaction with polyamines like ethylenediamine (B42938) can lead to the formation of di-protected byproducts, complicating purification and reducing the yield of the desired mono-protected intermediate. google.com To circumvent this, alternative strategies such as the use of tert-butyl (p-nitrophenyl) carbonate have been developed, which can offer higher yields and purity of the mono-Boc protected product. google.com

Another approach for building the polyamine chain is through a cyanoethylation/reduction sequence. This method has been successfully employed to extend a protected diamine to a protected pentamine, which can then be further functionalized. nih.gov The reduction of nitrile groups in the presence of Boc-protected amino groups can be achieved through catalytic hydrogenation. ijntse.com

The purification of the final product is also a critical step in large-scale synthesis. The formation of a Schiff base adduct by reacting the Boc-protected polyamine with an aldehyde, followed by deprotection with an acid, can yield a highly pure polyamine acid salt, which is particularly suitable for pharmaceutical applications. ijntse.com

Green Chemistry Principles in TEPA(HBBBH) Synthesis

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance process safety. In the context of TEPA(HBBBH) synthesis, this involves the careful selection of raw materials, solvents, and catalysts, as well as the optimization of reaction conditions to reduce energy consumption and waste generation. rsc.orgkit.edu

One of the core tenets of green chemistry is the use of renewable feedstocks. Research into the synthesis of bio-based polyamines from sources like high oleic sunflower oil via thiol-ene photoreactions showcases a move away from fossil fuel-derived starting materials. rsc.orgrsc.org Such approaches, coupled with the use of safer solvents and the avoidance of toxic reagents like phosgene (B1210022) and isocyanates, contribute to a more sustainable manufacturing process. rsc.org

The development of catalytic processes is another key aspect of green chemistry. The use of iron(III) salts as sustainable catalysts for the selective deprotection of N-Boc groups offers a greener alternative to stoichiometric reagents like TFA. csic.es Similarly, employing deep eutectic solvents as both the reaction medium and catalyst can significantly reduce the environmental footprint of the deprotection step. mdpi.com

The table below highlights key green chemistry considerations and their application in polyamine synthesis.

| Green Chemistry Principle | Application in Polyamine Synthesis | Reference |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of polyamines from vegetable oils. | rsc.orgrsc.org |

| Atom Economy | Utilizing multi-component reactions to incorporate most atoms from the starting materials into the final product. | kit.edu |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane with greener alternatives such as methanol or deep eutectic solvents. | rsc.orgmdpi.com |

| Catalysis | Employing catalytic amounts of reagents, such as iron(III) salts for deprotection, instead of stoichiometric amounts. | csic.es |

By integrating these principles into the synthetic design, the large-scale production of TEPA(HBBBH) can be made more sustainable and environmentally benign.

Reaction Engineering and Process Control for Protected Polyamine Production

The principles of chemical reaction engineering are fundamental to the successful scale-up and operation of chemical processes, including the production of protected polyamines like TEPA(HBBBH). dechema.deusp.br This discipline focuses on the design and optimization of chemical reactors to achieve desired production goals safely and economically.

For the synthesis of protected polyamines, the choice of reactor type is crucial. Continuous flow reactors, for example, offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for higher throughput and more consistent product quality. acs.org The thermolytic deprotection of N-Boc amines in a continuous flow system is a prime example of how reaction engineering can be applied to optimize a critical synthetic step. acs.org

Process control is another vital aspect of reaction engineering. Maintaining precise control over reaction parameters such as temperature, pressure, pH, and reactant concentrations is essential for maximizing yield, minimizing byproduct formation, and ensuring the safety of the operation. dechema.de In the context of polyamine synthesis, this could involve the use of automated systems to monitor and adjust reaction conditions in real-time.

Furthermore, reaction engineering plays a key role in process intensification, which aims to develop smaller, more efficient, and safer production processes. Micro-reaction engineering, for instance, can provide significantly safer conditions for potentially runaway reactions. dechema.de The development of robust kinetic models for the various reaction steps in the synthesis of TEPA(HBBBH) would be invaluable for reactor design, optimization, and control. usp.br

The successful industrial-scale production of TEPA(HBBBH) and other protected polyamines will rely on the synergistic application of synthetic chemistry, green chemistry principles, and sound reaction engineering practices.

Reaction Mechanisms and Chemical Reactivity of T Butyl N,n Bis 2 2 Aminoethyl T Butoxy Carbonyl Amino Ethyl Carbamate

Nucleophilic Reactivity of Primary and Secondary Amine Sites (Post-Deprotection)

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in basic and nucleophilic conditions. bzchemicals.com The primary utility of TEPA(HBBBH) as a synthetic building block is realized upon the removal of these Boc groups. This deprotection step is typically accomplished under acidic conditions, which cleaves the carbamate (B1207046) linkage to regenerate the free amine sites. bzchemicals.com

Common methods for Boc deprotection involve the use of strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid. fishersci.co.ukjk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. bzchemicals.comjk-sci.com Alternative, non-acidic methods like thermal deprotection in specific solvents have also been developed. acs.orgtandfonline.com Once the three Boc groups are removed from TEPA(HBBBH), the resulting linear tetraethylenepentamine (B85490) (TEPA) possesses five nucleophilic nitrogen sites (two primary and three secondary amines), which are available for a variety of chemical transformations.

Table 1: Summary of Boc-Deprotection Reaction

| Feature | Description |

|---|---|

| Reactant | N-Boc Protected Amine (e.g., TEPA(HBBBH)) |

| Common Reagents | Strong acids (Trifluoroacetic Acid, Hydrochloric Acid) fishersci.co.ukjk-sci.com |

| Common Solvents | Dichloromethane (DCM), Ethyl Acetate, Water fishersci.co.uk |

| Product | Primary or Secondary Amine (e.g., Tetraethylenepentamine) |

| Byproducts | t-butyl cation (forms isobutylene), Carbon Dioxide jk-sci.com |

Following deprotection, the liberated primary and secondary amine groups on the TEPA backbone exhibit strong nucleophilic character due to the lone pair of electrons on the nitrogen atoms. royalsocietypublishing.org This makes them highly susceptible to reactions with electrophiles, most notably in alkylation and acylation reactions. jk-sci.combroadpharm.com

Alkylation: The reaction of the deprotected polyamine with alkylating agents, such as alkyl halides, results in the formation of new carbon-nitrogen bonds. This classical N-alkylation method allows for the extension of the polyamine side chains. mdpi.com However, careful control of reaction conditions is often necessary to manage the selectivity between primary and secondary amines and to prevent overalkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. mdpi.com

Acylation: This reaction involves treating the polyamine with acylating agents like acyl chlorides or acid anhydrides. It is a form of nucleophilic acyl substitution where the amine's lone pair attacks the carbonyl carbon of the acylating agent. jk-sci.com This process results in the formation of stable amide bonds and is a cornerstone for building more complex molecular architectures, such as the defined polyamidoamines used in solid-phase synthesis. iris-biotech.de

The nucleophilic nature of the deprotected TEPA amine sites enables the synthesis of various functional groups beyond simple amides.

Amides: As described, acylation is the primary route to forming amide linkages.

Ureas and Thioureas: The free amine groups can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic central carbon atom of the isocyanate or isothiocyanate. The resulting ureas and thioureas introduce new hydrogen-bonding capabilities and structural motifs, which can be crucial for designing molecules with specific binding properties.

Ligand Binding and Coordination Chemistry Potential of Derived Structures

Once deprotected, the resulting tetraethylenepentamine is a powerful pentadentate ligand, meaning it has five donor nitrogen atoms capable of coordinating to a single metal ion. royalsocietypublishing.org This ability to bind metal ions is a defining characteristic of polyamines and forms the basis for their extensive use in coordination chemistry. iupac.org

The deprotected TEPA readily forms stable coordination complexes with a wide array of metal ions, particularly transition metals such as copper(II), nickel(II), and zinc(II), as well as lanthanides. iris-biotech.deresearchgate.netresearchgate.net The formation of these complexes involves the donation of the lone pair electrons from the nitrogen atoms to the empty orbitals of the metal cation. royalsocietypublishing.org The resulting structures are known as metal-polyamino complexes or metal chelates. The properties of these complexes, such as their stability, redox potential, and reactivity, are influenced by both the nature of the metal ion and the structure of the polyamine ligand. iupac.org This principle has been exploited to create functional materials, including lanthanide-containing polycations for medical imaging and ruthenium complexes for ion sensing. iris-biotech.demdpi.com

The high stability of the metal complexes formed by deprotected TEPA is largely attributable to the chelate effect. This thermodynamic principle states that a multidentate ligand (like TEPA) forms a more stable complex than an equivalent number of corresponding monodentate ligands. arxiv.org The effect is primarily entropic in origin; the binding of one polydentate ligand releases multiple solvent molecules from the metal's coordination sphere, leading to a favorable increase in the system's entropy. arxiv.org Each -NH-CH2-CH2-NH- segment of the TEPA backbone forms a stable five-membered ring upon coordination to a metal ion, further enhancing the complex's stability. researchgate.net

Furthermore, linear polyamines derived from precursors like TEPA(HBBBH) are critical starting materials for the synthesis of macrocyclic polyamine ligands. royalsocietypublishing.orgresearchgate.net By linking the two terminal primary amine groups of the linear chain, a cyclic structure is formed. These macrocyclic ligands often exhibit superior thermodynamic stability and kinetic inertness compared to their open-chain analogues, a phenomenon known as the macrocyclic effect. royalsocietypublishing.org This enhanced stability, along with greater selectivity for specific metal ions based on the macrocycle's cavity size, makes them highly desirable for applications ranging from catalysts to therapeutic agents. royalsocietypublishing.orgnih.gov

Table 2: Characteristics of Metal Complexes with Polyamines

| Feature | Description |

|---|---|

| Ligand Type | Polydentate (e.g., deprotected TEPA is pentadentate) |

| Binding Sites | Multiple nitrogen donor atoms royalsocietypublishing.org |

| Key Stability Factor | Chelate Effect (entropic stabilization) arxiv.org |

| Complex Geometry | Dependent on metal ion and ligand conformation |

| Applications | Ion Sensing, Medical Imaging, Catalysis, Therapeutic Agents royalsocietypublishing.orgmdpi.comnih.gov |

The process of metal complex formation in solution is a dynamic one, governed by specific reaction mechanisms. For polyamine ligands, these interactions are generally classified as either dissociative or associative. arxiv.orgresearchgate.net

A dissociative (D) mechanism involves an initial rate-limiting step where a solvent molecule (typically water) dissociates from the metal's primary coordination sphere, creating a vacant site. The ligand then rapidly coordinates to this site. Kinetic studies of transition metal complexes with polyamines often support a dissociative pathway, where the rate of complex formation is primarily dependent on the rate of water loss from the metal ion. arxiv.org

An associative (A) mechanism involves the ligand attacking the solvated metal ion to form a higher-coordinate intermediate, which then expels a solvent molecule.

Studies on similar systems show that the initial binding of a polyamine may be dissociative, but the subsequent steps, where the rest of the ligand wraps around the metal to form chelate rings, can proceed through an associative mechanism involving temporary over-coordination of the metal. arxiv.org The preferred mechanism can also be dependent on the specific metal ion involved. researchgate.net These mechanistic insights are crucial for understanding the kinetics of complex formation and for designing ligands with desired binding and release properties. arxiv.orgiupac.org

Polymerization and Cross-linking Reactions

The unique architecture of TEPA(HBBBH), with its multiple protected amine functionalities, makes it a valuable component in the synthesis of complex polymer structures. The Boc protecting groups are stable under many reaction conditions but can be removed under acidic conditions to reveal the primary and secondary amines. This selective deprotection is crucial for its application in polymerization and cross-linking.

Role of TEPA(HBBBH) as a Monomer or Cross-linking Agent in Polymer Architectures

TEPA(HBBBH) can function as both a monomer and a cross-linking agent in the development of various polymer architectures. After the removal of the Boc protecting groups, the resulting polyamine possesses multiple reactive sites (primary and secondary amines) that can participate in polymerization reactions.

As a monomer , the deprotected TEPA can be incorporated into the main chain of a polymer, such as a polyamidoamine. This is achieved by reacting the amine groups with dicarboxylic acids or their derivatives. The resulting polymers possess a high density of amine groups, which can be further functionalized or utilized for their cationic properties.

As a cross-linking agent , TEPA(HBBBH) can be used to create networked polymer structures. wipo.intresonac.com Cross-linking enhances the mechanical strength, thermal stability, and water resistance of materials. nih.govcellulosechemtechnol.ro In this role, the deprotected TEPA is added to a pre-existing polymer or a polymerization mixture. The multiple amine groups can then react with functional groups on different polymer chains, creating covalent bonds that link the chains together. This process is essential in the formation of hydrogels, resins, and other materials requiring a three-dimensional network.

The choice between using TEPA(HBBBH) as a monomer or a cross-linker depends on the desired properties of the final polymer. When used as a monomer, it contributes to the linear growth of the polymer chain. When used as a cross-linker, it introduces branches and connections between chains, leading to a more rigid and stable structure.

| Application | Role of TEPA(HBBBH) | Resulting Polymer Architecture | Key Feature |

| Polyamidoamine Synthesis | Monomer | Linear or branched polyamidoamine | High density of functional amine groups |

| Hydrogel Formation | Cross-linking agent | 3D polymer network | Enhanced mechanical and thermal stability |

Reaction Kinetics and Selectivity in Polymerization Processes

The reaction kinetics and selectivity in polymerization processes involving deprotected TEPA are influenced by several factors. The different reactivity of the primary and secondary amines on the TEPA backbone allows for a degree of control over the polymerization process.

Reaction Kinetics: The rate of polymerization will depend on factors such as the concentration of the reactants, the temperature, and the solvent used. The steric hindrance around the secondary amines is greater than that of the primary amines, which can lead to differences in their reaction rates. Generally, primary amines are more nucleophilic and will react faster than secondary amines. This difference in reactivity can be exploited to control the degree of branching and cross-linking in the polymer.

Selectivity: By carefully choosing the reaction conditions, it is possible to selectively react certain amine groups. For instance, at lower temperatures or with sterically hindered electrophiles, the reaction may favor the more accessible primary amines. This allows for the synthesis of more defined polymer architectures. The pH of the reaction medium can also influence selectivity by protonating the amine groups, thereby modulating their nucleophilicity.

Advanced Organic Transformations and Functionalization (e.g., Click Chemistry Adaptations)

The versatile nature of TEPA(HBBBH) extends to its use in advanced organic transformations and functionalization, particularly in adaptations of click chemistry. iris-biotech.deissuu.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov

After deprotection, the amine groups of TEPA can be modified to introduce functionalities suitable for click reactions. For example, the primary amines can be readily converted into azides or alkynes. These modified TEPA derivatives can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a click reaction. nih.gov

This adaptation allows for the efficient conjugation of TEPA-based structures to other molecules, nanoparticles, or surfaces that bear the complementary functional group (alkyne or azide (B81097), respectively). This strategy has been employed in the development of materials for biomedical applications, such as drug delivery and gene therapy, where the polycationic nature of the deprotected TEPA backbone is advantageous for interacting with nucleic acids. iris-biotech.de

For instance, a TEPA derivative with terminal alkyne groups can be "clicked" onto a polymer backbone containing azide groups. This results in a graft copolymer with polyamine side chains, combining the properties of both the backbone polymer and the functional TEPA units.

| Transformation | Reagents | Resulting Functionality | Application |

| Azide Introduction | e.g., Azide transfer reagent | Azide groups | Click Chemistry |

| Alkyne Introduction | e.g., Propargyl bromide | Alkyne groups | Click Chemistry |

Advanced Applications of T Butyl N,n Bis 2 2 Aminoethyl T Butoxy Carbonyl Amino Ethyl Carbamate in Chemical Science and Engineering

Role in the Synthesis of Functional Polymeric Materials

The unique structural characteristics of t-butyl N,N-bis({2-[(2-aminoethyl)[(t-butoxy)carbonyl]amino]ethyl})carbamate, hereafter referred to as TEPA(HBBBH), make it a valuable building block in the synthesis of a variety of functional polymeric materials. Its multiple protected amine functionalities allow for controlled, stepwise reactions, leading to precisely engineered polymer architectures.

Polyamidoamine (PAMAM) Dendrimer Synthesis and Related Architectures

TEPA(HBBBH) and its derivatives are instrumental in the synthesis of polyamidoamine (PAMAM) dendrimers, which are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of these dendrimers often involves a repetitive sequence of Michael addition and amidation reactions.

Research has demonstrated the use of related protected polyamines in the divergent synthesis of PAMAM dendrimers. For instance, a methodology has been developed for the synthesis of small PAMAM dendrimers with defined structural diversity. chemrxiv.org This approach allows for the creation of dendrimers with various surface groups and analogs built from different types of AB2-units. chemrxiv.orgresearchgate.net The t-butyl protecting groups on the amine functionalities are crucial as they can be selectively removed under acidic conditions to allow for further generational growth of the dendrimer. chemrxiv.orgresearchgate.net

A study on improvements in PAMAM dendrimer synthesis utilized (2-acryloylamino-ethyl)-carbamic acid tert-butyl ester, a monomer that facilitates the synthesis with a reduced likelihood of defects. ohiolink.edu This highlights the importance of protected amine monomers in achieving well-defined dendritic structures. Dendrimers have been successfully grown from various amine-terminated initiator cores using these controlled synthetic strategies. ohiolink.edu

Development of Polymer Linkers and Scaffolds for Conjugation

The reactive amine groups of TEPA(HBBBH), once deprotected, serve as ideal points for conjugation, making it a valuable component in the development of polymer linkers and scaffolds. These linkers can be used to attach a wide variety of molecules, including peptides, proteins, and therapeutic agents, to a polymer backbone.

The presence of multiple protected amines allows for the creation of multifunctional linkers. For example, 1,4-Bis-Boc-1,4,7-triazaheptane, a related compound, is a derivative containing an amino group and two Boc-protected amino groups. broadpharm.com The free amino group can react with carboxylic acids or activated esters, while the protected amines can be deprotected under mild acidic conditions for subsequent reactions. broadpharm.com This differential reactivity is key to constructing complex, well-defined polymer conjugates.

Applications in Stimuli-Responsive Polymer Design

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small external stimuli such as pH, temperature, or light. researchgate.netrsc.org The amine groups within the TEPA(HBBBH) structure can be protonated or deprotonated in response to pH changes, leading to conformational changes in the polymer. This property is fundamental to the design of pH-responsive materials.

The integration of such responsive polymers into various systems allows for the development of smart devices and materials that can mimic biological functions. researchgate.netadvancedsciencenews.com For instance, pH-responsive polymers have been used to control flow in microfluidic channels and for the controlled release of therapeutic agents. researchgate.netnih.govresearchgate.net The ability to precisely place functional groups, like the amines in TEPA(HBBBH), within a polymer architecture is crucial for creating materials with pre-programmed and well-defined responses to specific stimuli. advancedsciencenews.com

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. supramolecularevans.com Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. rug.nlnih.gov

Construction of Self-Assembled Nanostructures using TEPA(HBBBH)-derived components

The polyamine backbone of TEPA(HBBBH) and related structures can participate in various non-covalent interactions, driving the self-assembly of molecules into well-defined nanostructures. These interactions can include hydrogen bonding and electrostatic interactions.

For example, research has shown the construction of supramolecular self-assembly host-guest systems where a molecule derived from paeonol (B1678282) and anthraniloyl hydrazine (B178648) self-assembles with a modified cyclodextrin (B1172386) (TEPA-β-CD) through supramolecular interactions. rsc.org While this specific example uses a "TEPA" modified cyclodextrin, it illustrates the principle of using polyamine-containing units to drive the formation of complex, functional nanostructures. The resulting host-guest system exhibited absolute water-solubility and could function as a fluorescent sensor. rsc.org The ability to design molecular monomers that have specific orientations during self-assembly, driven by multiple non-covalent interactions, allows for the controlled construction of two-dimensional nanosheets. rsc.org

Non-Covalent Interactions in Polyamine Assemblies

Non-covalent interactions are fundamental to the structure and function of many biological and synthetic systems. encyclopedia.pub These interactions, which include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but collectively play a crucial role in maintaining the three-dimensional structure of large molecules and directing self-assembly. encyclopedia.pubmdpi.com

Polyamines, such as the core structure of TEPA(HBBBH), are known to modulate protein function through non-covalent interactions. chemrxiv.org The amine groups can act as hydrogen bond donors and acceptors, and in their protonated state, they can participate in strong electrostatic interactions. These interactions are critical in the formation of stable polyamine assemblies and in their interactions with other molecules. The study of these non-covalent forces is essential for understanding and designing self-assembling systems and materials with specific functions. mdpi.com

Catalytic Applications of TEPA(HBBBH) Derived Structures

The unique polyamine backbone of deprotected TEPA(HBBBH) provides a foundation for developing novel catalytic systems. The presence of multiple amine functionalities allows for the creation of catalysts with tailored active sites and structural properties.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Polyamines, derived from precursors like TEPA(HBBBH), are effective organocatalysts for a variety of transformations. The catalytic activity of these scaffolds stems from the ability of their primary and secondary amine groups to participate in catalytic cycles, for instance, through the formation of enamine or iminium ion intermediates.

While direct research on TEPA(HBBBH)-derived organocatalysts is emerging, the principles are well-established with similar polyamine structures. For example, polyamino acids and other polymer-supported polyamines have been successfully employed as catalysts in asymmetric aldol (B89426) and Michael addition reactions. researchgate.netmdpi.com The macromolecular structure can create a specific microenvironment around the catalytic site, akin to an enzyme, which can enhance stereoselectivity and reaction rates. mdpi.com The strategic deprotection of TEPA(HBBBH) allows for the synthesis of defined polyamidoamines, which can be designed to act as highly active and reusable catalysts for C-C bond-forming reactions. researchgate.net The rational design of such catalysts, based on the TEPA scaffold, holds promise for developing new, efficient, and selective organocatalytic systems. researchgate.net

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. ajol.infomdpi.com The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. acs.orgprometheanparticles.co.uk Polyamines derived from TEPA(HBBBH) can serve as multifunctional bridging ligands in the synthesis of these materials. ajol.infomdpi.com

The multiple amine groups on the TEPA backbone can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. ajol.inforsc.org The flexibility of the ethylenediamine (B42938) linkages in TEPA allows it to adapt to various coordination preferences of metal ions, potentially leading to novel network topologies. ajol.info For instance, research on similar polyamines has shown their ability to form coordination polymers by bridging metal-containing cores. mdpi.com The resulting MOFs or coordination polymers can exhibit interesting properties for applications in gas storage, separation, and catalysis. ajol.infoprometheanparticles.co.uk Furthermore, TEPA can be introduced into pre-existing MOFs through post-synthetic modification, grafting amine functionalities onto the framework to enhance properties like basicity or metal-ion affinity. nih.gov This approach has been used to functionalize frameworks like MIL-101(Cr), improving their performance in various applications. nih.gov

Environmental Chemistry Applications of Derived Materials

The high density of chelating amine groups in deprotected TEPA(HBBBH) makes it an excellent candidate for developing materials for environmental remediation. These materials can effectively sequester pollutants such as carbon dioxide and heavy metals from various media.

The development of efficient and cost-effective CO2 capture technologies is critical for mitigating climate change. Amine-based solid adsorbents are a promising technology, and materials functionalized with tetraethylenepentamine (B85490) (TEPA) have shown exceptional performance. The primary and secondary amines in TEPA react reversibly with CO2, allowing for its capture from flue gas streams or directly from the air.

Researchers have impregnated various porous supports, such as silica (B1680970), zeolites, and activated carbon, with TEPA to create high-capacity CO2 adsorbents. The high surface area of the support allows for a large loading of TEPA, maximizing the number of active sites for CO2 uptake. nih.gov For example, TEPA-functionalized mesoporous silica nanotubes have demonstrated significantly increased CO2 adsorption capacity due to the low viscosity of TEPA and the high content of amine active sites. nih.gov Similarly, loading TEPA into zeolite 13X and silica alumina (B75360) has been shown to enhance CO2 adsorption, particularly in the presence of humidity, which can have a synergistic effect. researchgate.net

| Adsorbent Material | Support | TEPA Loading (wt%) | Adsorption Capacity (mmol CO2/g) | Conditions | Reference |

| EMSNTs/TEPA30% | Enhanced Mesoporous Silica Nanotubes | 30 | 9.3 | 20°C, 9 bar | nih.gov |

| SiAl-TEPA | Silica Alumina | Not specified | 0.198 | Humid | researchgate.net |

| Zeolite 13X-TEPA | Zeolite 13X | Not specified | 0.31 | Humid | researchgate.net |

| PAN-TEPA Hollow Fiber | Polyacrylonitrile | Not specified | 5.07 | 5000 ppm CO2 | iwaponline.com |

| PE-KIT-6-TEPA | Pore-Expanded KIT-6 Silica | 35 | 2.9 | Not specified | acs.org |

This table is interactive. Click on the headers to sort the data.

Heavy metal contamination in water is a significant environmental and health concern. The multiple amine groups in the TEPA structure act as strong chelating agents, capable of binding to a wide range of heavy metal ions. This property has been exploited to design effective adsorbents for wastewater treatment.

TEPA has been grafted onto various substrates, including magnetic nanoparticles, bentonite, activated carbon, and MOFs, to create adsorbents for heavy metals like lead (Pb(II)), copper (Cu(II)), cadmium (Cd(II)), and chromium (Cr(III)). nih.govnih.govmdpi.comresearchgate.net The functionalization process introduces a high density of binding sites onto the adsorbent surface, leading to high removal efficiencies. nih.gov For example, TEPA-functionalized magnetic mesoporous composites have been developed for the removal of chelated heavy metals like Cr(III)-EDTA from complex solutions. researchgate.net The mechanism of adsorption often involves the formation of stable complexes between the amine groups and the metal ions. researchgate.net

| Adsorbent Material | Target Metal(s) | Maximum Adsorption Capacity (mg/g) | Key Findings | Reference |

| TEPA-MIL-101(Cr) | Pb(II), Cu(II), Cd(II), Co(II) | Not specified | Effective removal from real water samples. | nih.gov |

| TEPA@ATA@AC | Pb(II), Cd(II), Cr(III) | Pb(II): >263 | High removal efficiency, particularly for Pb(II). | nih.gov |

| TEPA-functionalized nanomagnetic polymer | Cr(III) | 40.0 | High adsorption capacity at low pH. | mdpi.com |

| TEPA-Bn | Cu(II), Ni(II), Cd(II) | Cd: 14.88x > Ca-Bn, Ni: 8.88x > Ca-Bn, Cu: 13.05x > Ca-Bn | Adsorption is an endothermic and spontaneous process. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Investigations of T Butyl N,n Bis 2 2 Aminoethyl T Butoxy Carbonyl Amino Ethyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like TEPA(HBBBH). researchgate.netrsc.org These methods allow for a detailed examination of electron distribution, bonding characteristics, and the conformational landscape.

Electronic Structure and Bonding Analysis

The electronic structure of TEPA(HBBBH) is characterized by the interplay between the electron-donating alkylamine backbone and the electron-withdrawing carbamate (B1207046) groups. The lone pairs on the nitrogen atoms are delocalized into the carbonyl of the Boc groups, forming a stable carbamate linkage. researchgate.net This resonance stabilization is a key feature of the molecule's bonding.

Computational analyses on similar carbamate-protected amines and peptides reveal significant insights into their electronic nature. researchgate.netmdpi.com The bulky tert-butyl groups exert steric hindrance, which can influence the planarity of the carbamate group and, consequently, the degree of resonance. mdpi.com DFT calculations can quantify these effects by mapping the electron density and calculating atomic charges, providing a picture of the charge distribution across the molecule. For instance, in related systems, the nitrogen atom of the carbamate is less basic compared to a free amine due to this electron delocalization. ug.edu.pl

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | ~ 1.5 eV | DFT/B3LYP/6-31G* |

| N(carbamate) Charge | ~ -0.4 to -0.6 e | Natural Population Analysis |

| O(carbonyl) Charge | ~ -0.5 to -0.7 e | Natural Population Analysis |

Conformational Analysis and Torsional Barriers

The flexibility of the ethylene (B1197577) diamine linkers in TEPA(HBBBH) allows for a multitude of possible conformations. However, the bulky Boc groups significantly restrict this conformational freedom. mdpi.com Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule.

Studies on carbamate-protected diethylenetriamines have shown that restricted rotational mobility around the carbamate C-N bond is a defining characteristic. researchgate.net This restricted rotation gives rise to distinct conformers. The energy required to rotate around this bond is known as the torsional barrier. Dynamic NMR measurements and electronic structure calculations on these systems have determined rotational barriers to be in the range of 61 to 66 kJ/mol. researchgate.net These barriers are primarily influenced by the steric bulk of the groups attached to the carbamate. researchgate.net

For TEPA(HBBBH), with its multiple Boc groups, one can anticipate a complex potential energy surface with several local minima corresponding to different stable conformers. The relative energies of these conformers would be determined by a balance of steric repulsion between the Boc groups and potential intramolecular hydrogen bonding. mdpi.com

Table 2: Experimentally Observed and Calculated Rotational Barriers for Carbamate-Protected Amines (Data from a study on analogous carbamate-protected diethylenetriamines and diethanolamines) researchgate.net

| Peripheral Unit | Experimental Barrier (kJ/mol) | DFT Calculated Barrier (kJ/mol) |

| Hydroxyl | 61 | 68 |

| Methoxy | 62 | 67 |

| Amino | 66 | 70 |

| Phthalimido | 63 | 68 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics in different environments. nih.govresearchgate.net

Dynamic Behavior in Solution and Solid State

In solution, the conformation of TEPA(HBBBH) would be heavily influenced by the surrounding solvent molecules. nih.govaps.org MD simulations can model the explicit interactions between the solute and solvent, revealing how the molecule folds and flexes over time. rsc.org In polar solvents, it is expected that the solvent would form hydrogen bonds with the carbonyl oxygens of the carbamate groups. researchgate.net In non-polar solvents, intramolecular interactions would likely dominate, leading to more compact structures. The bulky and somewhat hydrophobic tert-butyl groups may also influence aggregation behavior in aqueous solutions.

In the solid state, the molecule would adopt a more rigid conformation, likely one of its low-energy gas-phase structures, packed into a crystal lattice. mdpi.com X-ray diffraction studies on similar Boc-protected amines have provided valuable data on their solid-state structures, which can be used to validate computational models. researchgate.net

Interaction Mechanisms with Solvents or Substrates

MD simulations are particularly useful for exploring how molecules like TEPA(HBBBH) interact with other chemical species, such as solvents or potential substrates. mdpi.comresearchgate.net The simulations can map out the preferential binding sites for solvent molecules and the nature of these interactions (e.g., hydrogen bonding, van der Waals forces). researchgate.net For instance, studies on peptide backbones show that solvents like water can stabilize certain conformations by hydrating backbone groups. aps.org Similarly, the interaction of TEPA(HBBBH) with a substrate would involve the formation of non-covalent complexes, the stability and geometry of which could be predicted through MD simulations coupled with free energy calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. whiterose.ac.uknrel.gov This is crucial for understanding the reactivity of a molecule.

For TEPA(HBBBH), a key reaction would be the removal of the Boc protecting groups, which is typically achieved under acidic conditions. acs.orgnih.gov Another important reaction is the acylation of the central secondary amine, should the terminal amines be protected. researchgate.netrsc.org

Reaction pathway modeling using DFT can calculate the energy profile of such a reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. rsc.orgnrel.govacs.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nrel.gov For example, in the acylation of polyamines, DFT calculations have shown that the reaction proceeds in two steps: a rate-limiting acylation step followed by a proton transfer. researchgate.net The steric hindrance caused by groups on the polyamine chain was found to be a key determinant of site-selectivity. researchgate.net Similarly, in the formation of carbamates from amines and CO2, computational studies have revealed that the presence of water can lower the activation barrier by stabilizing the transition state through hydrogen bonding. nrel.gov

Structure-Reactivity Relationship Predictions

The relationship between the molecular structure of a compound and its chemical reactivity is a cornerstone of organic chemistry. For TEPA(HBBBH), its reactivity is largely dictated by the interplay between the nucleophilic amine centers, the carbamate functionalities, and the steric and electronic effects of the tert-butoxycarbonyl (Boc) groups. Computational chemistry provides powerful tools to predict and rationalize these relationships.

The presence of multiple carbamate groups introduces the possibility of syn and anti conformations due to the partial double bond character of the C-N bond. nih.gov The rotational barrier around this bond can be estimated computationally. nih.gov For TEPA(HBBBH), with its four carbamate linkages, a multitude of low-energy conformations are possible. The large t-butyl groups are expected to significantly influence the conformational preferences, likely favoring more extended structures to minimize steric hindrance. uva.es The study of simpler carbamates like butyl carbamate has shown that extended conformations are often the most stable. uva.es

Table 1: Predicted Geometrical Parameters for a Stable Conformation of TEPA(HBBBH) (Hypothetical Data)

| Parameter | Predicted Value | Computational Method |

| C-N (carbamate) Bond Length | 1.35 Å | DFT (B3LYP/6-31G) |

| C=O (carbamate) Bond Length | 1.23 Å | DFT (B3LYP/6-31G) |

| N-C-O-C (dihedral angle) | ~180° (anti) | DFT (B3LYP/6-31G*) |

| Steric Hindrance (t-butyl) | High | Molecular Mechanics |

This table presents hypothetical data based on typical values for carbamates and polyamines from computational studies.

The electronic properties of TEPA(HBBBH) are key to understanding its reactivity. DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The nitrogen atoms of the amine groups are the primary nucleophilic centers. However, their nucleophilicity is significantly modulated by the attached Boc groups. The Boc group is electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a free amine. numberanalytics.comresearchgate.net

The reactivity of the carbamate groups themselves is also of interest. The carbonyl carbon of the carbamate is an electrophilic site. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and its reaction rate in deprotection reactions. acs.orgresearchgate.net Computational models can predict local electrophilicity, helping to identify the most reactive sites within the molecule. acs.org

Furthermore, the stability of carbamates can be assessed computationally. Studies on the reaction of amines with CO2 to form carbamates have utilized DFT to understand the thermodynamics and kinetics of this process. researchgate.netresearchgate.netacs.org While TEPA(HBBBH) is a pre-formed carbamate, these studies provide a framework for understanding the stability of its carbamate linkages under various conditions.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for TEPA(HBBBH) (Hypothetical Data)

| Property | Predicted Value/Trend | Significance for Reactivity |

| HOMO Energy | Relatively low | Lower nucleophilicity of amines |

| LUMO Energy | Relatively high | Resistance to reduction |

| Mulliken Charge on Amine N | Negative, but less than free amine | Reduced basicity and nucleophilicity |

| Electrostatic Potential Minima | Located on carbonyl oxygens | Sites for electrophilic attack/H-bonding |

This table presents hypothetical data based on general trends observed for Boc-protected amines.

The tert-butoxycarbonyl (Boc) groups play a dual role in determining the reactivity of TEPA(HBBBH). Primarily, they serve as protecting groups, masking the reactivity of the amine functionalities. numberanalytics.com This protection is stable under many conditions but can be reversed under acidic conditions to release the free polyamine. numberanalytics.comacs.org The efficiency of this deprotection can be influenced by the molecular structure, with selective deprotection of different types of N-Boc groups being achievable under controlled conditions. acs.org

Secondly, the bulky nature of the Boc groups imposes significant steric hindrance. This can influence the accessibility of the remaining reactive sites on the molecule, potentially directing the outcome of chemical reactions. For instance, the central secondary amine in the TEPA(HBBBH) backbone is flanked by two Boc-protected ethylamino arms, which may sterically shield it from attack by bulky reagents.

Computational studies on the deprotection of N-Boc groups have shown that the reaction mechanism can be modeled to predict reactivity. acs.orgresearchgate.net These models often consider the stability of intermediates and transition states, which are influenced by both electronic and steric factors. The presence of multiple Boc groups in TEPA(HBBBH) suggests that its deprotection would likely occur in a stepwise manner, with the relative reactivity of each Boc group being predictable through computational analysis.

Analytical and Characterization Techniques for T Butyl N,n Bis 2 2 Aminoethyl T Butoxy Carbonyl Amino Ethyl Carbamate and Its Reaction Products

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of polyamine carbamates like TEPA(HBBBH). acs.org Detailed analysis of both ¹H and ¹³C NMR spectra allows for the precise determination of the molecular structure. acs.orgnih.gov

In the ¹H NMR spectrum of a related Boc-protected polyamine, the protons of the t-butyl groups typically appear as a sharp singlet at approximately 1.36 ppm. kiku.dk The methylene (B1212753) protons adjacent to the carbamate (B1207046) and amine functionalities exhibit characteristic multiplets and coupling patterns that are instrumental in assigning the connectivity of the polyamine backbone. kiku.dk For instance, in a similar compound, the methylene protons adjacent to the carbamate nitrogen (N-CH₂) resonate around 3.13 ppm, while those adjacent to the secondary amine (NH-CH₂) may appear around 2.64 ppm. kiku.dk

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the Boc protecting group is typically observed around 156.0 ppm, and the quaternary carbon of the t-butyl group appears at approximately 78.9 ppm. kiku.dk The methyl carbons of the t-butyl group show a signal around 28.2 ppm. kiku.dk The chemical shifts of the methylene carbons in the polyamine chain provide further confirmation of the structure. kiku.dk Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for even more detailed and unambiguous assignment of all proton and carbon signals, which is particularly useful for complex polyamine derivatives. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Boc-Protected Polyamines

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| t-Butyl (CH₃) | ~1.4 | ~28 |

| t-Butyl (quaternary C) | - | ~79-81 |

| Carbamate (C=O) | - | ~153-156 |

| Methylene (adjacent to NH) | ~2.6-2.7 | ~37-40 |

| Methylene (adjacent to N-Boc) | ~3.1-3.2 | ~47-49 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule. kiku.dkthieme-connect.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic functional groups present in TEPA(HBBBH). thieme-connect.com The IR spectrum of a t-butyl carbamate typically shows a strong absorption band for the C=O stretching of the carbamate group in the region of 1690-1720 cm⁻¹. thieme-connect.com The N-H stretching of the carbamate can be observed around 3300-3400 cm⁻¹. thieme-connect.com The presence of the t-butyl group is indicated by C-H stretching vibrations around 2980 cm⁻¹. thieme-connect.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.gov The symmetric stretching of the C-O-C bond in the tert-butoxycarbonyl group can be identified in the Raman spectrum. nih.gov

Table 2: Key IR Absorption Bands for a t-butyl carbamate

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3300 - 3400 |

| C-H Stretch (t-butyl) | ~2980 |

| C=O Stretch (carbamate) | 1690 - 1720 |

Note: These are typical ranges and the exact position of the peaks can be influenced by the molecular environment. thieme-connect.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of TEPA(HBBBH) and for analyzing its fragmentation patterns, which further confirms its structure. uzh.ch Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used for the analysis of polyamine derivatives. kiku.dkacs.org The molecular ion peak (MH⁺) in the mass spectrum provides direct evidence of the compound's molecular weight. kiku.dk For TEPA(HBBBH) (C₂₃H₄₇N₅O₆), the expected monoisotopic mass is approximately 489.35 g/mol . bapeks.comiris-biotech.de

Fragmentation analysis in tandem MS (MS/MS) experiments can provide valuable information about the sequence of the polyamine backbone and the location of the protecting groups. uzh.ch The loss of t-butyl groups or the entire Boc group are common fragmentation pathways observed in the mass spectra of such compounds. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of TEPA(HBBBH) and for monitoring the progress of its synthesis and subsequent reactions, such as deprotection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polyamines and their derivatives. nih.govscirp.orgnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating these compounds. scirp.org A C18 column is commonly employed as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. scirp.orgnih.gov

For purity assessment, a single, sharp peak in the chromatogram under optimized conditions indicates a high degree of purity. The retention time of the peak is a characteristic feature of the compound under specific chromatographic conditions. scirp.org HPLC can also be used to monitor the progress of reactions by analyzing the disappearance of starting materials and the appearance of products over time. uzh.ch Detection is often carried out using a UV detector, as the carbamate groups have some UV absorbance, or more sensitive methods like fluorescence detection after derivatization or mass spectrometry (LC-MS). uzh.chnih.govspringernature.com

Table 3: Typical HPLC Parameters for Polyamine Carbamate Analysis

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water/buffer |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity assessment, reaction monitoring |

Note: The specific gradient and buffer system will depend on the exact compounds being analyzed. scirp.orgnih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress and Deprotection Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, including the synthesis and deprotection of TEPA(HBBBH). nih.govrsc.orgmdpi.comtandfonline.com The reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation of components is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

For monitoring a deprotection reaction, the disappearance of the spot corresponding to the Boc-protected starting material and the appearance of a new, more polar spot for the deprotected amine product indicates the reaction is proceeding. nih.govrsc.orgacs.org The components on the TLC plate can be visualized under UV light if they are UV-active, or by staining with a suitable reagent such as ninhydrin, which reacts with primary and secondary amines to produce a colored spot. mdpi.com The choice of eluent system (mobile phase) is critical for achieving good separation of the starting material, intermediates, and final product. issuu.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for investigating the crystalline structure of materials. contractlaboratory.com It operates on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the resulting diffraction pattern provides a unique 'fingerprint' of the material's atomic arrangement. forcetechnology.comtcd.ie For materials derived from TEPA(HBBBH), such as coordination polymers, XRD is indispensable for confirming the formation of a crystalline structure and for its detailed elucidation. nih.govresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline material. nih.gov If a reaction involving the deprotected TEPA(HBBBH) ligand and a metal salt yields single crystals, SCXRD can reveal:

The exact coordination environment of the metal ions.

The conformation and binding mode of the polyamine ligand.

Precise bond lengths, bond angles, and unit cell parameters. rsc.orgresearchgate.net

Powder X-ray Diffraction (PXRD): When single crystals are not obtainable, PXRD is used on polycrystalline (powder) samples. frontiersin.org While it provides less detailed information than SCXRD, it is crucial for:

Phase Identification: Comparing the experimental diffraction pattern to databases to identify the crystalline phases present. forcetechnology.com

Purity Assessment: Confirming the presence of a single crystalline phase or identifying mixtures.

Structural Integrity: Verifying that a material's framework is maintained after postsynthetic modifications, such as the grafting of amines onto a MOF. osti.gov

Lattice Parameter Refinement: Obtaining accurate unit cell dimensions. contractlaboratory.com

The data obtained from an XRD analysis is typically presented in a crystallographic information file (CIF) or summarized in tables. Below is a representative table illustrating the type of data generated from a single-crystal XRD experiment on a hypothetical coordination polymer derived from a TEPA ligand.

Table 1: Example Crystallographic Data for a Hypothetical TEPA-Derived Coordination Polymer

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₂₈N₅O₂Cu |

| Formula Weight | 353.92 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125(3) |

| b (Å) | 16.543(5) |

| c (Å) | 9.876(2) |

| β (°) | 95.34(3) |

| Volume (ų) | 1645.9(7) |

| Z | 4 |

Advanced Microscopy Techniques (e.g., TEM, SEM) for Morphological Characterization of Derived Materials

Advanced electron microscopy techniques are vital for visualizing the morphology, size, and surface features of materials at the micro- and nanoscale. researchgate.net For materials synthesized using TEPA(HBBBH), such as polyurea microparticles or MOF crystals, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into the physical form of the final product. researchgate.net

Scanning Electron Microscopy (SEM): SEM works by scanning a sample's surface with a focused beam of electrons. measurlabs.com The signals produced from the interaction—primarily secondary and backscattered electrons—are used to generate high-resolution images of the surface topography. thermofisher.com SEM is particularly useful for determining:

Size Distribution: Analyzing a large number of particles to understand the homogeneity of the sample.

Surface Morphology: Revealing surface details like texture, porosity, and the presence of defects. researchgate.net

Material Heterogeneity: Identifying different phases or domains within a composite material.

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultrathin sample. thermofisher.com This allows for the visualization of the internal structure of the material. TEM offers significantly higher resolution than SEM and can provide information on:

Internal Morphology: Viewing the internal structure, including pore networks in MOFs or the core-shell structure of microcapsules. thermofisher.com

Crystallinity and Defects: High-resolution TEM (HR-TEM) can visualize crystal lattices and identify dislocations or other crystalline imperfections.

Nanoparticle Characterization: Determining the precise size, shape, and lattice structure of individual nanoparticles. researchgate.net

Elemental Mapping: When combined with Energy-Dispersive X-ray Spectroscopy (EDS), TEM can map the elemental composition within a sample, confirming the distribution of metal ions and the polyamine ligand. nps.edu

The findings from microscopy studies are often summarized with representative images and tables detailing morphological characteristics.

Table 2: Example Morphological Data for a Material Derived from a TEPA Ligand

| Analytical Technique | Parameter | Observation |

|---|---|---|

| SEM | Particle Shape | Uniformly spherical microparticles |

| SEM | Average Particle Size | 2.5 ± 0.4 µm |

| SEM | Surface Texture | Smooth with minor surface roughness |

| TEM | Internal Structure | Dense, non-porous core |

These analytical methods, XRD and electron microscopy, provide a comprehensive understanding of the structure and form of materials derived from TEPA(HBBBH), which is essential for establishing structure-property relationships and guiding the development of new materials. researchgate.net

Future Research Directions and Emerging Trends for T Butyl N,n Bis 2 2 Aminoethyl T Butoxy Carbonyl Amino Ethyl Carbamate

Development of Novel Protecting Group Strategies for Polyamines

The selective functionalization of polyamines, which contain multiple nucleophilic amine groups of similar reactivity, is a significant synthetic challenge. orgsyn.org The development of robust protecting group strategies is paramount for accessing complex, well-defined polyamine derivatives. TEPA(HBBBH), with its three Boc groups, serves as an excellent platform for advancing these strategies.

Future research will likely focus on orthogonal protection schemes, where TEPA(HBBBH) is further modified with different classes of protecting groups. For instance, the two remaining secondary amine positions could be protected with groups labile under conditions that leave the Boc groups intact, such as benzyloxycarbonyl (Z) groups, which are removed by hydrogenolysis. rsc.org This would create a fully protected TEPA scaffold allowing for the sequential and specific deprotection and derivatization of any of the five nitrogen atoms, a crucial capability for synthesizing complex molecules like polyamide mimics or sequence-defined polymers.

Another avenue involves exploring more exotic or specialized protecting groups in combination with the Boc groups of TEPA(HBBBH). This could include photolabile groups or those removed by specific enzymes, enabling spatio-temporal control over the deprotection process. The development of such multi-layered protection strategies is essential for the synthesis of highly sophisticated polyamine conjugates for applications in medicine and materials science. nih.gov

| Protecting Group Class | Removal Conditions | Orthogonal to Boc? | Potential Application with TEPA(HBBBH) |

| Benzyloxycarbonyl (Z/Cbz) | Catalytic Hydrogenolysis | Yes | Sequential functionalization of secondary vs. primary amines. rsc.org |